molecular formula C12H7ClO2S2 B3386695 4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one CAS No. 748778-73-6

4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one

Cat. No. B3386695
CAS RN: 748778-73-6
M. Wt: 282.8 g/mol
InChI Key: RCLLWMPOHNZNAO-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one, also known as 5-chloro-2-thiophenecarboxaldehyde thiophene-2-ylidene hydrazone (CTTH), is an organic compound that is widely used in scientific research. CTTH is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 128-130°C. It has a molecular weight of 246.7 g/mol and its chemical formula is C10H8ClNO2S2. CTTH is widely used in the synthesis of organic compounds, and has a variety of applications in scientific research.

Scientific Research Applications

Structural Importance in Medicinal Chemistry

4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one, due to its thiophene structure, is significant in medicinal chemistry. Thiophene derivatives are crucial in the synthesis of various compounds with therapeutic potential. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating their importance in understanding and potentially mitigating cancer risks (Ashby et al., 1978). Furthermore, heterocycles like furan and thiophene are instrumental in drug design, serving as structural units in bioactive molecules, with applications in antiviral, antitumor, and antiparkinsonian drugs (Ostrowski, 2022).

Impact in Environmental and Agricultural Sciences

The compound’s relevance extends to environmental and agricultural sciences. Studies have explored the toxicity and mutagenicity of related compounds like 2,4-D herbicides, providing insights into the environmental impact and molecular interactions of such compounds (Zuanazzi et al., 2020). Additionally, research on thiophene derivatives highlights their presence in natural and unnatural compounds with bioactivities, including agricultural applications like antimicrobial, anticancer, and antihypertensive activities (Xuan, 2020).

Role in Biochemistry and Molecular Biology

The compound’s structural elements are pertinent in biochemistry and molecular biology, with relevance in understanding the sorption of herbicides and their interaction with soil and organic matter, aiding in the development of more sustainable and less environmentally damaging agricultural practices (Werner et al., 2012).

properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-4-thiophen-2-yl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S2/c13-10-4-3-8(17-10)7-6-15-12(14)11(7)9-2-1-5-16-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLLWMPOHNZNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one

CAS RN

748778-73-6
Record name 4-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 2
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 3
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 4
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 5
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Reactant of Route 6
Reactant of Route 6
4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one

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